4-imino-7-methyl-1,4,5,6,7,8-hexahydro-2H-[1]benzothieno[2,3-d][1,3]thiazine-2-thione
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Overview
Description
4-imino-7-methyl-1,4,5,6,7,8-hexahydro-2H-1benzothieno[2,3-d][1,3]thiazine-2-thione is a complex organic compound with the molecular formula C₁₁H₁₂N₂S₃. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-imino-7-methyl-1,4,5,6,7,8-hexahydro-2H-1benzothieno[2,3-d][1,3]thiazine-2-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and amine precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
4-imino-7-methyl-1,4,5,6,7,8-hexahydro-2H-1benzothieno[2,3-d][1,3]thiazine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-imino-7-methyl-1,4,5,6,7,8-hexahydro-2H-1benzothieno[2,3-d][1,3]thiazine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-imino-7-methyl-1,4,5,6,7,8-hexahydro-2H-1benzothieno[2,3-d][1,3]thiazine-2-thione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-imino-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-3(4H)-amine : Shares a similar core structure but differs in the functional groups attached .
- 2,3,4,5,6,7-Hexahydro-6,7-dimethylcyclopent[b]azepin-8 : Another compound with a similar hexahydro structure but different substituents .
Uniqueness
What sets 4-imino-7-methyl-1,4,5,6,7,8-hexahydro-2H-1benzothieno[2,3-d][1,3]thiazine-2-thione apart is its unique combination of thiazine and benzothieno structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2S3 |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-amino-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazine-2-thione |
InChI |
InChI=1S/C11H12N2S3/c1-5-2-3-6-7(4-5)15-10-8(6)9(12)16-11(14)13-10/h5H,2-4,12H2,1H3 |
InChI Key |
WEOYCHIRMYMJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=S)SC(=C23)N |
Origin of Product |
United States |
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